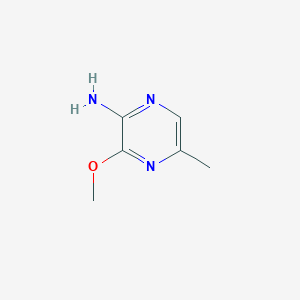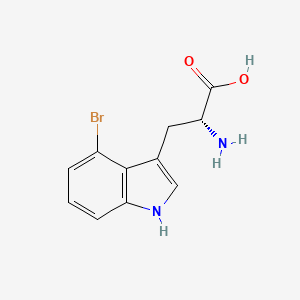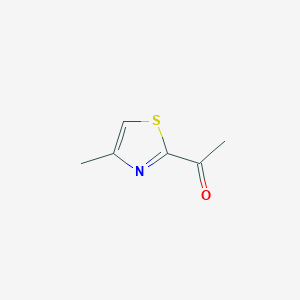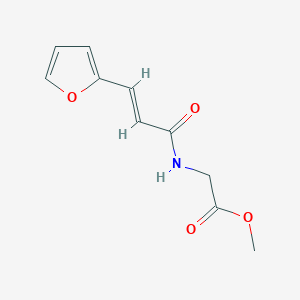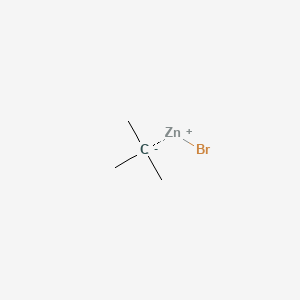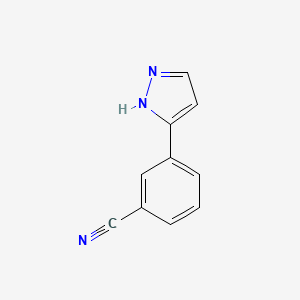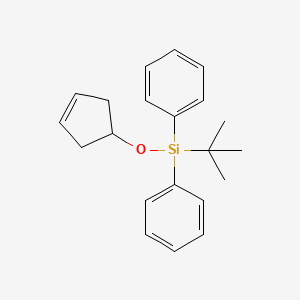
叔丁基(环戊-3-烯-1-氧基)二苯基硅烷
描述
Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane is a chemical compound with the molecular formula C22H28OSi . It has an average mass of 336.543 Da and a monoisotopic mass of 336.190948 Da .
Molecular Structure Analysis
The molecular structure of Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane consists of a silicon atom bonded to a tert-butyl group, a diphenyl group, and a cyclopent-3-en-1-yloxy group . This structure contributes to its unique physical and chemical properties.Physical And Chemical Properties Analysis
Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane is a colorless to yellow sticky oil to semi-solid substance .科学研究应用
烯丙基氧化和晶体结构分析:作为烯丙基氧化产物的叔丁基(2,2-二甲基-2,3-二氢苯并呋喃-7-氧基)二苯基硅烷的晶体结构已得到分析。这项研究对于理解分子构型和分子间相互作用至关重要,这对于设计材料和理解反应模式至关重要 (Salas, Tapia, & Macías, 2011).
烯丙醇的合成:该化合物已用于通过从锆转移到锌的烯烃转移来合成烯丙醇,表明其在复杂有机合成以及潜在的药物或材料科学中的用途 (Wipf & Xu, 2003).
硅胺的制备:叔丁基(二苯基)硅胺由叔丁基(氯)二苯基硅烷制备,展示了它们的高热稳定性和对水解的低反应性。这对于开发稳定的耐热材料或化学品可能很重要 (Bowser, Nevinger, & Krüger, 1988).
催化的级联交叉偶联:在涉及钯催化的级联交叉偶联的研究中,这些化合物已被用于产生复杂的分子结构,表明它们在合成化学中对于创建新的分子结构的重要性 (Demircan, 2014).
脱硫化学:叔丁基(二苯基)-甲氧基噻烷氧化物(一种相关化合物)的化学性质已被探索用于以受保护的形式获得取代的仲醇,突出了其在生产特定醇衍生物中的作用 (Cox, Persad, & Simpkins, 1992).
二硅烷前体的合成:这些化合物已用于在特定条件下合成二硅烷前体。这对于制备具有特定硅基特性的材料非常重要 (Leigh et al., 1997).
光解研究:已经进行了在不同试剂存在下相关化合物光解的研究,表明它们在光化学反应和材料科学应用中的潜在用途 (Naka, Matsui, Kobayashi, & Ishikawa, 2004).
属性
IUPAC Name |
tert-butyl-cyclopent-3-en-1-yloxy-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26OSi/c1-21(2,3)23(19-14-6-4-7-15-19,20-16-8-5-9-17-20)22-18-12-10-11-13-18/h4-11,14-18H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCODZQWZNXYLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463163 | |
| Record name | Silane, (3-cyclopenten-1-yloxy)(1,1-dimethylethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane | |
CAS RN |
182801-94-1 | |
| Record name | Silane, (3-cyclopenten-1-yloxy)(1,1-dimethylethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

